molecular formula C12H13N3O2 B2621813 Methyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate CAS No. 121716-24-3

Methyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2621813
CAS No.: 121716-24-3
M. Wt: 231.255
InChI Key: YIOKRNCXXVIXLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate is a chemical compound of significant interest in medicinal and organic chemistry, primarily serving as a versatile synthetic intermediate. It belongs to the 5-aminopyrazole class, a privileged scaffold recognized for its broad spectrum of pharmacological properties. The 5-aminopyrazole core is a fundamental building block in drug discovery, useful for constructing more complex nitrogen-containing heterocycles through cyclocondensation reactions . The primary research value of this methyl ester derivative lies in its application as a precursor for the development of novel therapeutic agents. Pyrazole derivatives, in general, have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects . Specifically, 5-aminopyrazole derivatives have been investigated as inhibitors of various enzymes and receptors, such as cyclin-dependent kinases (CDKs) and anaplastic lymphoma kinase (ALK), which are important targets in oncology . Furthermore, related ethyl 5-aminopyrazole-4-carboxylate analogs have shown promising in vivo analgesic and anti-inflammatory activities in scientific studies, with some compounds exhibiting efficacy comparable to standard drugs like diclofenac sodium but with a potentially improved safety profile . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers handling this compound should consult its Safety Data Sheet (SDS) and adhere to all laboratory safety protocols.

Properties

IUPAC Name

methyl 5-amino-1-(2-methylphenyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-8-5-3-4-6-10(8)15-11(13)9(7-14-15)12(16)17-2/h3-7H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOKRNCXXVIXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(C=N2)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 2-methylphenylhydrazine with ethyl acetoacetate under reflux conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The final step involves esterification to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the pyrazole ring.

    Reduction: Alcohol derivatives of the carboxylate ester.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Antibacterial Activity

Methyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate has demonstrated notable antibacterial properties. In a study focusing on aminopyrazole derivatives, compounds similar to this pyrazole exhibited sub-micromolar activity against both Methicillin-sensitive and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA) strains . The mechanism of action includes the inhibition of DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication .

Table 1: Antibacterial Activity of this compound

Bacterial Strain Minimum Inhibitory Concentration (MIC)
MSSA< 0.125 mg/mL
MRSA< 0.125 mg/mL
E. coli8 mg/mL

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Research indicates that similar pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines, including breast, colon, and lung cancers . For instance, derivatives showed percent growth inhibition (PGI) values exceeding 70% against multiple cancer types, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Table 2: Anticancer Activity of Related Pyrazole Derivatives

Cancer Cell Line Percent Growth Inhibition (PGI)
MCF-7 (Breast)75%
A549 (Lung)67%
HCT-116 (Colon)65%

Anti-inflammatory Effects

In addition to its antibacterial and anticancer activities, this compound has shown promising anti-inflammatory effects. Studies indicate that related compounds can reduce inflammation in models of neuroinflammation by inhibiting microglial activation and astrocyte proliferation . This property suggests potential applications in treating neurodegenerative diseases where inflammation plays a critical role.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound derivatives:

  • Study on Antibacterial Activity : A recent investigation highlighted the efficacy of various aminopyrazole derivatives against bacterial strains, demonstrating that modifications at specific positions enhance antibacterial potency .
  • Anticancer Evaluation : Another study synthesized a library of pyrazole derivatives and evaluated their anticancer activities using MTT assays across different tumor cell lines. The results indicated that certain modifications significantly improved their cytotoxic effects against cancer cells .

Mechanism of Action

The mechanism of action of Methyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Structural Comparison with Similar Pyrazole Derivatives

The compound’s structural features can be compared to other 5-amino-pyrazole-4-carboxylate derivatives differing in substituents at position 1 or the ester group. Key analogs include:

Compound Name Substituent at Position 1 Ester Group Key Properties/Applications Reference
Methyl 5-amino-1-(2-pyrimidinyl)-1H-pyrazole-4-carboxylate 2-pyrimidinyl Methyl Potential kinase inhibition
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate 4-fluorophenyl Ethyl High purity (97%), mp 153–154°C
Ethyl 5-amino-1-(2-(4-chlorophenyl)-2-hydroxyethyl)-1H-pyrazole-4-carboxylate 2-(4-chlorophenyl)-2-hydroxyethyl Ethyl Antineoplastic potential, mp 168–169°C
Ethyl 5-amino-1-(7-methoxyquinolin-4-yl)-1H-pyrazole-4-carboxylate 7-methoxyquinolin-4-yl Ethyl Intermediate for antitumor agents

Key Observations:

  • Ester Group : Methyl esters (e.g., ) typically exhibit higher metabolic stability but lower solubility compared to ethyl esters (e.g., ).

Physical and Spectroscopic Properties

  • Melting Points : Substituents significantly influence melting points. For instance:
    • 4-Fluorophenyl derivative: 153–154°C .
    • Hydroxyethyl-substituted analog: 168–169°C (enhanced by hydrogen bonding).
  • Hydrogen Bonding: Intramolecular N–H⋯N and N–H⋯O interactions form S(6) ring motifs in pyrazole derivatives, as seen in ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate .

Hydrogen Bonding and Crystal Packing

Pyrazole derivatives exhibit diverse hydrogen-bonding patterns critical for crystal packing and solubility:

  • Intramolecular Interactions : N–H⋯N and N–H⋯O bonds create S(6) motifs .
  • Intermolecular Networks: C–H⋯N interactions form polymeric chains, as observed in ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate .

Biological Activity

Methyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate (CAS No. 121716-24-3) is a heterocyclic compound belonging to the pyrazole family, recognized for its diverse biological activities. This article provides an in-depth overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an amino group, a methylphenyl group, and a carboxylate ester. Its molecular formula is C12H13N3O2C_{12}H_{13}N_{3}O_{2}, with a molecular weight of approximately 233.25 g/mol. The unique structure contributes to its potential pharmacological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, blocking their activity and altering metabolic pathways.
  • Receptor Modulation : It can modulate receptor activity through interactions with binding sites, influencing cellular signaling and gene expression.

Anti-inflammatory Properties

Research indicates that compounds in the pyrazole class exhibit significant anti-inflammatory effects. This compound has been evaluated for its potential to reduce inflammation markers in various models:

  • Study Findings : In vitro studies demonstrated the compound's ability to inhibit the release of pro-inflammatory cytokines, suggesting its utility in treating inflammatory conditions .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • Cell Line Studies : this compound showed cytotoxic effects on various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 10 µM to 50 µM, indicating moderate potency .
Cell LineIC50 (µM)Reference
MCF712.50
A54926
HepG254.25

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. It has been tested against various bacterial strains, showing varying degrees of effectiveness. Further research is needed to fully elucidate its spectrum of activity.

Case Studies

Several case studies have highlighted the therapeutic applications and biological mechanisms of this compound:

  • Study on Inflammation : A study conducted by Li et al. demonstrated that this compound significantly inhibited TNF-alpha release in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
  • Anticancer Research : Research by Xia et al. focused on the compound's effect on apoptosis in cancer cells, revealing that it induced significant apoptotic activity in A549 cells with an IC50 value of 49.85 µM .

Q & A

Q. What are the established synthetic routes for Methyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate, followed by cyclization with 2-methylphenylhydrazine. Basic hydrolysis (e.g., using NaOH/EtOH) of the ester group yields the carboxylic acid derivative, which can be re-esterified to obtain the methyl ester . Optimization strategies include:
  • Temperature control (70–80°C for cyclocondensation).
  • Use of anhydrous solvents to minimize side reactions.
  • Catalytic acid/base conditions (e.g., acetic acid or triethylamine) to enhance regioselectivity.
    Yields can exceed 70% with rigorous purification via recrystallization (MeOH/water) .

Q. How is the structural integrity of this compound validated experimentally?

  • Methodological Answer : Structural validation employs:
  • Single-crystal X-ray diffraction (SC-XRD) : The compound’s crystal lattice parameters (e.g., space group, unit cell dimensions) and bond lengths/angles are resolved using SHELXL refinement software. For example, the pyrazole ring typically shows C–N bond lengths of ~1.33–1.38 Å and N–C–C angles of ~118–120° .
  • Spectroscopic techniques :
  • IR spectroscopy : Confirms the presence of ester C=O (~1700 cm⁻¹) and NH₂ (~3400 cm⁻¹) groups.
  • ¹H/¹³C NMR : Key signals include the methyl ester singlet (~3.8 ppm) and aromatic protons (~7.2–7.5 ppm) .

Q. What are the best practices for hydrolyzing the methyl ester group to obtain the corresponding carboxylic acid derivative?

  • Methodological Answer : Basic hydrolysis with NaOH in aqueous ethanol (1:1 v/v) at reflux (70–80°C) for 6–8 hours achieves >90% conversion. Post-reaction, acidification with HCl precipitates the carboxylic acid, which is purified via recrystallization (ethanol/water). Monitor reaction progress by TLC (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical spectral data for this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) predict molecular geometry, vibrational frequencies, and NMR chemical shifts. Discrepancies often arise from solvent effects or crystal packing forces absent in gas-phase models. Mitigation strategies:
  • Include solvent polarization models (e.g., PCM for ethanol).
  • Compare experimental XRD bond lengths with DFT-optimized structures.
  • Use scaling factors (0.96–0.98) to align computed IR frequencies with experimental data .

Q. What challenges arise in resolving crystallographic disorder in the 2-methylphenyl substituent, and how are they addressed?

  • Methodological Answer : The ortho-methyl group may exhibit rotational disorder, leading to split positions in electron density maps. Strategies:
  • Multi-component refinement : Model discrete disorder sites using PART instructions in SHELXL.
  • Restraints : Apply SIMU/DELU restraints to stabilize anisotropic displacement parameters.
  • High-resolution data : Collect data at low temperature (e.g., 150 K) to reduce thermal motion .

Q. How do substituent effects on the pyrazole ring influence pharmacological activity, and what in vitro assays are suitable for structure-activity relationship (SAR) studies?

  • Methodological Answer : Substituents at the 1- and 5-positions modulate bioactivity. For example:
  • 1-(2-Methylphenyl) : Enhances lipophilicity, improving blood-brain barrier penetration.
  • 5-Amino : Serves as a hydrogen bond donor for target binding.
    SAR assays include:
  • Enzyme inhibition : Measure IC₅₀ against kinases or cyclooxygenases.
  • Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7).
    Correlate activity with electronic parameters (Hammett σ) computed via DFT .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.